molecular formula C9H18ClNO2 B2960639 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride CAS No. 2490432-61-4

1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

Cat. No.: B2960639
CAS No.: 2490432-61-4
M. Wt: 207.7
InChI Key: RUCLZYSIJYDGMP-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine; hydrochloride is a bicyclic amine derivative featuring a 2-oxabicyclo[2.2.2]octane core substituted with a methoxymethyl group at position 1 and an amine at position 4, stabilized as a hydrochloride salt. This compound belongs to a class of saturated bioisosteres designed to replace aromatic rings (e.g., phenyl groups) in drug discovery, aiming to improve physicochemical properties such as solubility, metabolic stability, and reduced lipophilicity . The 2-oxabicyclo[2.2.2]octane scaffold mimics the geometry of a para-substituted phenyl ring, with comparable exit vector angles (φ1 and φ2 ≈ 176–177°) and slightly shorter inter-substituent distances (r ≈ 2.54–2.56 Å vs. 2.88–2.89 Å for phenyl) .

Properties

IUPAC Name

1-(methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-11-7-9-4-2-8(10,3-5-9)6-12-9;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCLZYSIJYDGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCC(CC1)(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is a bicyclic amine compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications based on the latest findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes an oxabicyclo ring system. The molecular formula is C9H17ClN2OC_9H_{17}ClN_2O, and it has a molecular weight of 192.69 g/mol. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable candidate for further research.

PropertyValue
Molecular FormulaC₉H₁₇ClN₂O
Molecular Weight192.69 g/mol
CAS Number2490432-61-4

The biological activity of 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride primarily involves its interaction with various molecular targets through its amine group. This interaction can lead to the formation of both covalent and non-covalent bonds with other biomolecules, facilitating various biochemical transformations.

Pharmacological Properties

Initial studies suggest that this compound may exhibit potential pharmacological properties, including:

  • Antimicrobial Activity : Preliminary assays indicate that the compound may possess antimicrobial properties against specific bacterial strains.
  • Cytotoxicity : Research has shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride on several cancer cell lines including PC-3 (prostate cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM, depending on the cell line tested.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the substituents on the bicyclic framework can lead to changes in potency and selectivity against different biological targets. For instance, altering the methoxy group can enhance or diminish its interaction with specific receptors.

Research Applications

1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is being investigated for various applications:

  • Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry : The compound is explored as a potential lead in drug development due to its unique biological properties.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloridePotential antimicrobial and cytotoxic effects
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochlorideInvestigated for similar pharmacological properties

Comparison with Similar Compounds

Core Scaffold Differences

Compound Core Structure Key Features
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine; hydrochloride 2-Oxabicyclo[2.2.2]octane Oxygen atom in bridge; mimics para-phenyl geometry; shorter r and d distances .
Bicyclo[2.2.2]octane derivatives Bicyclo[2.2.2]octane No heteroatoms; higher lipophilicity (clogP ≈ 3.6 vs. 2.6 for oxabicyclo) .
Cubane derivatives Cubane Cubic symmetry; high strain; limited metabolic stability .
2-Azabicyclo[2.2.2]octane derivatives 2-Azabicyclo[2.2.2]octane Nitrogen in bridge; increased basicity; potential for hydrogen bonding .

Substituent Effects

Substituent Impact on Properties
Methoxymethyl Lowers lipophilicity (clogP); enhances solubility via ether oxygen .
Ethyl Increases lipophilicity (clogP ≈ 3.8); reduced solubility compared to methoxymethyl .
Fluoromethyl Enhances metabolic stability via fluorine’s electronegativity; moderate solubility .
Aminomethyl Increases polarity and solubility; potential for salt formation or hydrogen bonding .

Lipophilicity and Solubility

Compound clogP logD (pH 7.4) Water Solubility
1-(Methoxymethyl)-2-oxabicyclo... ~2.6 ~1.8 High (improved vs. bicyclo[2.2.2]octane analogs) .
Bicyclo[2.2.2]octane analog ~3.6 ~2.7 Moderate (3-fold lower than oxabicyclo) .
Phenyl ring (e.g., Imatinib) ~4.5 ~2.6 Low (prone to crystallization) .

Metabolic Stability and Acidity

  • The 2-oxabicyclo[2.2.2]octane core retains acidity similar to phenyl rings (pKa ≈ 4.4 vs. 4.5 for phenyl carboxylic acid), critical for maintaining drug-receptor interactions .
  • Methoxymethyl substitution may reduce oxidative metabolism compared to alkyl chains, enhancing stability .

Key Advantages and Limitations

Advantages of 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine; Hydrochloride

  • Enhanced Solubility : Methoxymethyl group and hydrochloride salt synergize to improve aqueous solubility .
  • Bioisosteric Fidelity : Matches phenyl ring geometry, enabling retention of biological activity .
  • Stability : Resists decomposition under acidic, basic, and thermal conditions .

Limitations

  • Synthetic Complexity : Iodocyclization and functionalization steps may require specialized conditions .
  • Limited Commercial Availability: Current suppliers are sparse, with lead times often exceeding 65 days .

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